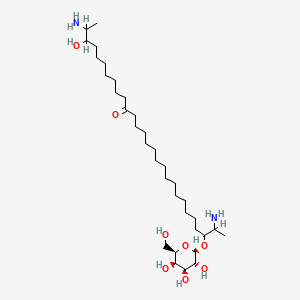
Rhizochaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhizochaline is a two headed sphingolipid from sponge.
Aplicaciones Científicas De Investigación
Anticancer Properties
Castration-Resistant Prostate Cancer (CRPC)
Rhizochaline has been studied extensively for its effects on castration-resistant prostate cancer, a challenging condition characterized by the development of resistance to standard therapies. Research indicates that this compound exhibits potent anticancer activity in various prostate cancer cell lines, including PC-3, DU145, LNCaP, and 22Rv1. Notably, it has shown efficacy in AR-V7 positive cells that are resistant to conventional treatments such as enzalutamide and abiraterone .
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : this compound activates caspase-dependent pathways leading to programmed cell death in cancer cells.
- Inhibition of Autophagy : The compound disrupts pro-survival autophagy processes that cancer cells often exploit to survive treatment.
- Downregulation of Androgen Receptor Signaling : this compound reduces the expression of AR-V7 and other androgen receptor-related proteins, thereby resensitizing CRPC cells to anti-androgen therapies .
In Vivo Efficacy
In preclinical studies involving xenograft models, this compound demonstrated significant tumor growth inhibition. For instance, in studies using NOD SCID mouse models implanted with prostate cancer cells, this compound administration resulted in a reduction of tumor volume by up to 46.8% compared to control groups . Importantly, these studies reported no severe side effects, indicating a favorable safety profile for further clinical exploration.
Structure-Activity Relationship Studies
Recent investigations have focused on modifying the chemical structure of this compound to optimize its anticancer properties. Researchers synthesized derivatives of this compound and evaluated their biological activities. These studies aim to identify compounds with enhanced efficacy against CRPC while minimizing toxicity .
Case Studies and Research Findings
Several key studies highlight the applications and effectiveness of this compound:
Propiedades
Número CAS |
125342-59-8 |
|---|---|
Fórmula molecular |
C34H68N2O8 |
Peso molecular |
632.9 g/mol |
Nombre IUPAC |
2,27-diamino-3-hydroxy-26-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctacosan-11-one |
InChI |
InChI=1S/C34H68N2O8/c1-25(35)28(39)22-18-14-11-13-17-21-27(38)20-16-12-9-7-5-3-4-6-8-10-15-19-23-29(26(2)36)43-34-33(42)32(41)31(40)30(24-37)44-34/h25-26,28-34,37,39-42H,3-24,35-36H2,1-2H3/t25?,26?,28?,29?,30-,31+,32+,33-,34-/m1/s1 |
Clave InChI |
JVNAFTWQOXCOPF-SDAVCUDKSA-N |
SMILES |
CC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)OC1C(C(C(C(O1)CO)O)O)O)O)N |
SMILES isomérico |
CC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)N |
SMILES canónico |
CC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)OC1C(C(C(C(O1)CO)O)O)O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rhizochaline; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















